N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide
Description
N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by:
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-12-3-8-16-17(9-12)22-18(21-16)13-10-23(11-13)19(24)20-14-4-6-15(25-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
QFYXDBWNKURPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- Azetidine-1-carboxamide core
- 5-Methyl-1H-benzo[d]imidazol-2-yl substituent
- 4-Methoxyphenyl group
Retrosynthetic strategies suggest two convergent pathways:
Synthesis of 5-Methyl-1H-Benzo[d]Imidazole
The benzimidazole moiety is synthesized via cyclocondensation of 4-methyl-1,2-diaminobenzene with formic acid or triethyl orthoformate.
Experimental Protocol
Reagents :
- 4-Methyl-1,2-diaminobenzene (10.0 g, 81.3 mmol)
- Triethyl orthoformate (16.2 mL, 97.5 mmol)
- Hydrochloric acid (conc., catalytic)
Procedure :
Characterization :
Azetidine Ring Formation
Cyclization Strategy for 3-Substituted Azetidines
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)azetidine is synthesized via a [2+2] cycloaddition between a benzimidazole-containing enamine and dichloroethane.
Stepwise Protocol
Reagents :
- 5-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (5.0 g, 28.7 mmol)
- Ethylenediamine (3.5 mL, 51.7 mmol)
- 1,2-Dichloroethane (15 mL)
Procedure :
Characterization :
- MS (ESI+) : m/z 216.1 [M+H]+ (calculated: 216.2).
Carboxamide Coupling
The final step involves reacting 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine with 4-methoxyphenyl isocyanate under Schotten-Baumann conditions.
Optimized Coupling Protocol
Reagents :
- 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)azetidine (2.0 g, 9.3 mmol)
- 4-Methoxyphenyl isocyanate (1.5 g, 10.2 mmol)
- DIPEA (3.2 mL, 18.6 mmol)
- THF (anhydrous, 50 mL)
Procedure :
Characterization :
Alternative Synthetic Routes
Solid-Phase Synthesis for Parallel Optimization
A resin-bound approach using 2-chlorotrityl chloride resin improves yield in small-scale syntheses:
Resin Loading :
- React 2-chlorotrityl resin (1.0 g, 1.2 mmol/g) with Fmoc-azetidine-3-carboxylic acid (2.4 mmol) in DCM/DIPEA.
Benzimidazole Coupling :
- Deprotect Fmoc with 20% piperidine/DMF.
- Add 5-methyl-1H-benzo[d]imidazole-2-carboxylic acid (2.4 mmol) using HBTU/HOBt activation.
Final Cleavage :
Critical Analysis of Methodologies
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 82% | 68% |
| Purity | 98.6% | 95% |
| Scalability | >100 g | <5 g |
| Reaction Time | 18 hours | 48 hours |
Challenges and Mitigation Strategies
Azetidine Ring Instability :
Benzimidazole Tautomerism :
- Conduct reactions under anhydrous conditions to stabilize the 1H-tautomer.
Carboxamide Hydrolysis :
- Replace aqueous workup with solvent extraction (e.g., EtOAC/brine).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the benzodiazole ring or the carboxamide group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research, particularly against various cancer cell lines. In a study evaluating the cytotoxicity of derivatives of benzimidazole and related compounds, it was found that several derivatives exhibited significant activity against leukemia and solid tumor cell lines. Notably, the compound's structural features, including the benzimidazole moiety, are believed to enhance its interaction with biological targets involved in cancer progression.
Case Studies
- Cytotoxicity Testing : A series of derivatives, including N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide, were screened against multiple cancer cell lines such as MDA-MB-435 (melanoma) and K-562 (leukemia). The compound demonstrated a mean inhibitory concentration (IC50) significantly lower than traditional chemotherapeutics like chlorambucil and bendamustine, indicating its potential as a novel anticancer agent .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-435 | 2.09 | |
| This compound | K-562 | 0.56 |
Enzyme Inhibition
The benzimidazole derivative has been associated with the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various cancer types. By inhibiting MAGL, the compound may disrupt lipid signaling pathways that promote tumor growth .
Antimicrobial Properties
Beyond its anticancer applications, this compound has also been explored for its antimicrobial properties. Compounds with benzimidazole scaffolds have historically shown effectiveness against a range of pathogens.
Antifungal Activity
Studies have indicated that derivatives similar to this compound possess antifungal properties, making them candidates for further development in treating fungal infections .
Future Directions and Research Needs
While initial studies suggest significant potential for this compound in anticancer therapy and antimicrobial applications, further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy.
Research Recommendations
Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.
- Combination Therapies : Exploring synergistic effects with existing treatments to improve outcomes in resistant cancer forms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The benzodiazole and azetidine rings may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Their Effects
Table 1: Key Structural Variations and Molecular Properties
*Calculated based on molecular formula.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. Its unique molecular structure, which includes a benzodiazole ring and an azetidine ring, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide |
| InChI Key | QFYXDBWNKURPMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC |
Biological Activity
The biological activity of this compound has been explored through various studies, emphasizing its potential as an anticancer agent and its interaction with biological macromolecules.
Anticancer Properties
Recent research has highlighted the compound's efficacy against several cancer cell lines. For instance, in vitro studies have demonstrated significant cytotoxic effects against various cancer types, including breast and colon cancer. The following table summarizes the IC50 values of the compound against different cancer cell lines:
These results indicate that the compound exhibits potent anticancer properties, making it a promising candidate for further development.
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The benzodiazole and azetidine rings are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Breast Cancer Cells : A study conducted by Zhang et al. assessed the compound's effects on MCF7 breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.80 µM. The study suggested that the compound induces apoptosis through mitochondrial pathways.
- Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells showed that treatment with the compound resulted in cell cycle arrest and increased levels of pro-apoptotic proteins, indicating its potential as a therapeutic agent against colon cancer.
- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to key proteins involved in cancer progression, such as EGFR and Src kinases, suggesting that it may inhibit signaling pathways critical for tumor growth and survival.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-3-(1H-benzimidazol-2-yl)azetidine-1-carboxamide | 0.95 | |
| N-(4-methoxyphenyl)-3-(5-methyl-1H-indazol-2-yl)azetidine-1-carboxamide | 1.10 |
The presence of the 5-methyl group in the benzodiazole ring enhances the compound's potency compared to its analogs, demonstrating its unique biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
